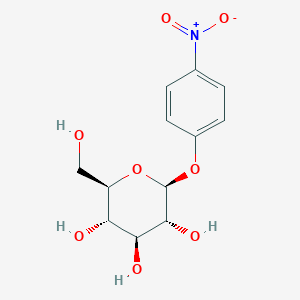
4-Nitrophenyl-beta-D-glucopyranoside
描述
4-Nitrophenyl beta-D-glucopyranoside: is a chemical compound with the molecular formula C12H15NO8 and a molecular weight of 301.25 g/mol . It is commonly used as a chromogenic substrate for the measurement of beta-D-glucosidase activity in biochemical assays and in vitro diagnostic analysis . The compound is characterized by its white to yellow powder form and is soluble in water, methanol, warm ethanol, dimethyl sulfoxide, and dimethylformamide .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl beta-D-glucopyranoside can be synthesized through a chemo-enzymatic process. The chemical synthesis involves the preparation of an anomeric mixture followed by selective removal of the beta-anomer using specific enzymatic hydrolysis . The reaction conditions typically involve the use of organic solvents and ionic liquids to achieve high yields .
Industrial Production Methods: Industrial production of 4-Nitrophenyl beta-D-glucopyranoside involves the use of engineered beta-glucosidase enzymes in non-aqueous reaction systems. These systems include organic solvents, ionic liquids, and co-solvent mixtures, which facilitate the reverse hydrolysis reactions . The process is optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: 4-Nitrophenyl beta-D-glucopyranoside undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Hydrolysis: The compound is hydrolyzed by beta-D-glucosidase enzymes, resulting in the release of 4-nitrophenol and glucose.
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Substitution: The glucopyranoside moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
Hydrolysis: 4-nitrophenol and glucose.
Oxidation: Amino derivatives of the compound.
Substitution: Various substituted glucopyranosides.
科学研究应用
4-Nitrophenyl beta-D-glucopyranoside is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Biochemical Enzyme Assays: It is used as a substrate to measure beta-D-glucosidase activity.
In Vitro Diagnostic Analysis: The compound is used in diagnostic kits to detect enzyme deficiencies and other metabolic disorders.
Research in Glycosidase Enzymes: It helps in studying the activity and specificity of glycosidase enzymes.
Biofuel Production: The compound is used in the production of biofuels by facilitating the breakdown of cellobiose into fermentable glucose.
作用机制
The mechanism of action of 4-Nitrophenyl beta-D-glucopyranoside involves its hydrolysis by beta-D-glucosidase enzymes. The enzyme catalyzes the cleavage of the glycosidic bond, resulting in the formation of 4-nitrophenol and glucose . The reaction proceeds through the formation of a conjugate acid of the substrate, followed by heterolytic cleavage of the glycosidic C-O bond . The process involves general acid-base catalysis and neighboring group participation .
相似化合物的比较
- 4-Nitrophenyl alpha-D-glucopyranoside
- 4-Nitrophenyl beta-D-galactopyranoside
- 2-Nitrophenyl beta-D-glucopyranoside
- 4-Nitrophenyl beta-D-lactopyranoside
- 4-Nitrophenyl beta-D-glucuronide
Comparison: 4-Nitrophenyl beta-D-glucopyranoside is unique due to its specific use as a chromogenic substrate for beta-D-glucosidase activity. While similar compounds like 4-Nitrophenyl alpha-D-glucopyranoside and 4-Nitrophenyl beta-D-galactopyranoside are also used as enzyme substrates, they target different enzymes and exhibit different reaction kinetics . The presence of the nitro group in the para position of the phenyl ring enhances its chromogenic properties, making it a preferred choice for biochemical assays .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883854 | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-87-7 | |
| Record name | p-Nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl beta-D-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | .beta.-D-Glucopyranoside, 4-nitrophenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.875 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


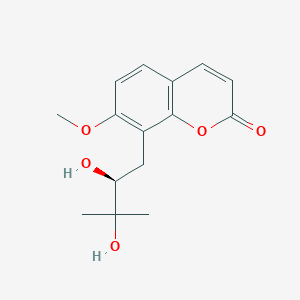
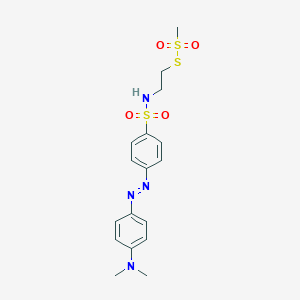
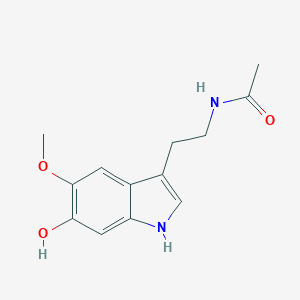
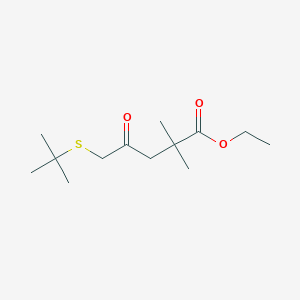
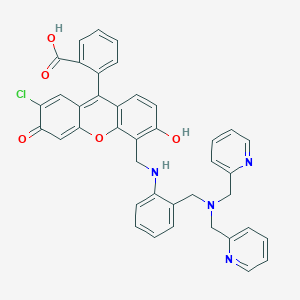

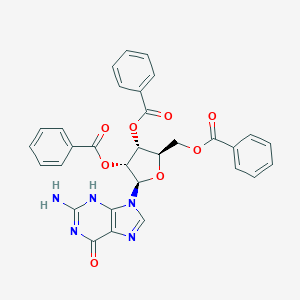
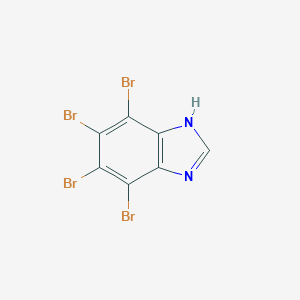


![1-(4-Methoxybenzyl)-2,3-dihydroimidazo[1,2-a]pyridin-1-ium Chloride](/img/structure/B16138.png)

